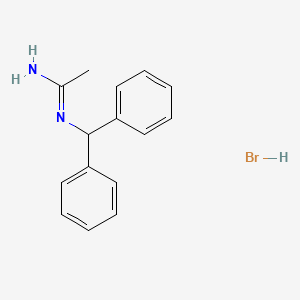
1-(Benzhydrylamino)ethaniminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzhydrylamino)ethaniminium bromide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by its structure, which includes a benzhydryl group attached to an ethaniminium moiety, with bromide as the counterion. This compound has garnered interest due to its ability to inhibit neuronal nitric oxide synthase (nNOS), making it a valuable candidate for research in neurological and inflammatory diseases .
Preparation Methods
The synthesis of 1-(benzhydrylamino)ethaniminium bromide typically involves the reaction of benzhydrylamine with ethyl bromoacetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of steps involving purification and crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Benzhydrylamino)ethaniminium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(Benzhydrylamino)ethaniminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its ability to inhibit nNOS makes it a valuable tool for studying the role of nitric oxide in biological systems.
Medicine: Research into its potential therapeutic applications for neurological and inflammatory diseases is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzhydrylamino)ethaniminium bromide involves its interaction with neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, it reduces the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. This inhibition can help mitigate the effects of excessive NO production, which is associated with conditions like neurodegenerative diseases and inflammation .
Comparison with Similar Compounds
1-(Benzhydrylamino)ethaniminium bromide can be compared with other similar compounds, such as:
N-Substituted acetamidines: These compounds also inhibit nNOS but may differ in their selectivity and potency.
2-Methylimidazole derivatives: These are another class of nNOS inhibitors with distinct structural features and pharmacokinetic profiles. The uniqueness of this compound lies in its specific structure, which confers high potency and selectivity towards nNOS compared to other isoforms like eNOS and iNOS.
Properties
Molecular Formula |
C15H17BrN2 |
|---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
N'-benzhydrylethanimidamide;hydrobromide |
InChI |
InChI=1S/C15H16N2.BrH/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15H,1H3,(H2,16,17);1H |
InChI Key |
SCBRUNBFSUXITM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















